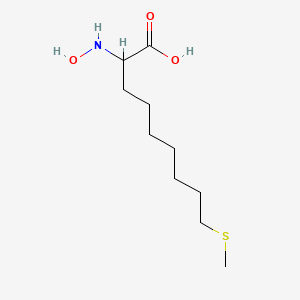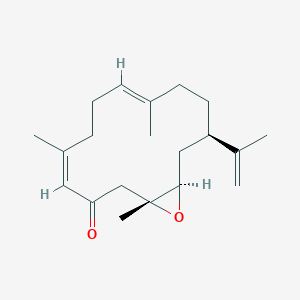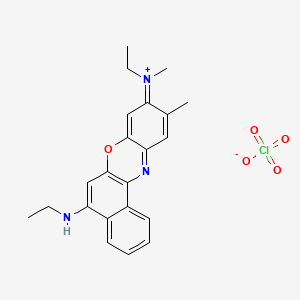
Oxazine-170
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazine-170 is an organic perchlorate salt and an organic heterotetracyclic compound. It contains an oxazine-170(1+).
Aplicaciones Científicas De Investigación
DNA:RNA:DNA Triplex Formation
Oxazine-170 has been found to induce the formation of a hybrid triplex structure, poly rA:(poly dT)(2). This discovery is significant as it showcases Oxazine-170's potential in facilitating triplex formation, driven by its structural selective binding. Such a capability is crucial for the design of compounds that can modulate triplex formation in genetic material (Song et al., 2005).
Spectroscopy in Sol-Gel Glasses
Oxazine-170 demonstrates notable properties when introduced into glasses obtained by the sol-gel method from methoxysilane. Studies have shown that its absorption and emission vary significantly based on the preparation conditions of these glasses. This highlights its potential in applications involving specialized glass materials and optical studies (Gvishi & Reisfeld, 1991).
Ground and Excited State Equilibria
Research on the di- and tri-cationic forms of oxazine-170, particularly in high molarity H2SO4, has led to the determination of protonation equilibria in both the ground and excited states. These findings are crucial for understanding the chemical behavior and spectroscopic properties of oxazine-170 under various conditions (Gvishi et al., 1989).
Interaction with Pluronic Surfactants
Studies have shown that Oxazine-170's spectral properties are modulated in the presence of pluronic surfactants. The interactions between Oxazine-170 and these surfactants, and the effect of temperature on these interactions, are important for applications in areas like pharmaceuticals and materials science (Ahmed et al., 2019).
Photodissociation Studies
Photodissociation studies of Oxazine 170 have unveiled new fragmentation mechanisms. This research is vital for understanding the behavior of Oxazine 170 under the influence of various wavelengths, which is significant for its application in fields like mass spectrometry and photochemistry (Gernert & Grotemeyer, 2015).
Gas-Phase Luminescence Spectroscopy
Luminescence spectroscopy of Oxazine-170 in the gas phase has been reported, offering insights into the spectral behavior of Oxazine-170 when isolated in vacuo. This research is pivotal for applications in spectroscopy and molecular physics, where interactions with solvents and counter ions are absent (Kjær & Nielsen, 2019).
Fluorescence Imaging in Biomedical Applications
Oxazine-170 has been used in near-infrared fluorescence imaging, particularly for identifying thymic tissue in surgical procedures. Its high sensitivity and real-time identification capabilities make it a promising agent for medical imaging and surgical applications (Wada et al., 2017).
Ratiometric Fluorescent Biosensors
The development of ratiometric fluorescent biosensors using Oxazine 170 perchlorate is notable. These sensors, which can detect creatine and creatinine in urine, leverage the unique properties of Oxazine 170, indicating its potential in biomedical diagnostics (Duong & Rhee, 2017).
Propiedades
Nombre del producto |
Oxazine-170 |
|---|---|
Fórmula molecular |
C22H24ClN3O5 |
Peso molecular |
445.9 g/mol |
Nombre IUPAC |
ethyl-[5-(ethylamino)-10-methylbenzo[a]phenoxazin-9-ylidene]-methylazanium;perchlorate |
InChI |
InChI=1S/C22H23N3O.ClHO4/c1-5-23-17-12-21-22(16-10-8-7-9-15(16)17)24-18-11-14(3)19(25(4)6-2)13-20(18)26-21;2-1(3,4)5/h7-13H,5-6H2,1-4H3;(H,2,3,4,5) |
Clave InChI |
RFVPBBHUVRZMAT-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=C(C(=[N+](C)CC)C=C4O2)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




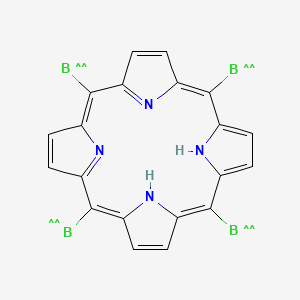

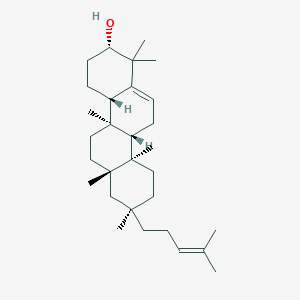
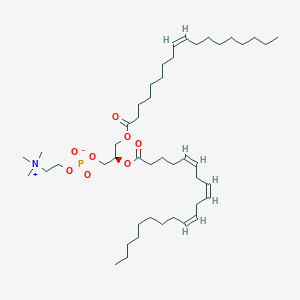
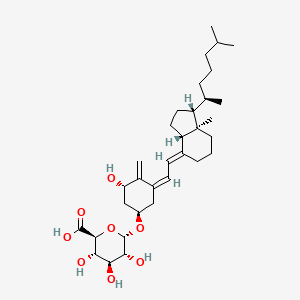
![(2S)-2-[[oxo-[5-[oxo-(4-phenyl-1-piperazinyl)methyl]-1H-imidazol-4-yl]methyl]amino]-3-phenylpropanoic acid tert-butyl ester](/img/structure/B1263254.png)
![4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propyl-2-benzimidazolyl)ethyl]-2-thiazolamine](/img/structure/B1263255.png)


![N-[2-(5-amino-7-bromo-4-chlorobenzotriazol-2-yl)-5-(2-hydroxyethylamino)-4-methoxyphenyl]acetamide](/img/structure/B1263259.png)

